1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H16FNO3S2 and its molecular weight is 365.44. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
The compound 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide, due to its structural complexity, is likely to be involved in reactions that are highly enantioselective. For example, the highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines, produces fluorinated derivatives. This process highlights the potential for creating complex, chiral molecules with high enantioselectivity, a crucial aspect in the synthesis of biologically active compounds (Kamlar, M. et al., 2010).
Fluorination Methods
The synthesis and chemical behavior of fluorinated compounds, like the conversion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate to α-fluoro-α,β-unsaturated sulfones, reflect the broader utility of fluorine in modifying organic molecules. This reactivity can be exploited to introduce fluorine atoms or fluorine-containing groups into molecules, significantly altering their chemical properties and biological activity (McCarthy, J. et al., 1990).
Crystal Structure and Material Applications
The crystal structure analysis of fluorinated compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, provides insight into the potential application of such molecules in materials science. The presence of strong intermolecular hydrogen bonds and the theoretical calculations predicting its utility in fluoro-containing materials underscore the importance of structural studies in guiding the synthesis of novel materials (Li, Shi-Juan et al., 2015).
Asymmetric Catalysis
The iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane demonstrates the compound's role in asymmetric synthesis, producing enantiopure fluorobis(phenylsulfonyl)methylated compounds. Such methodologies are pivotal for the development of stereoselective synthesis strategies, crucial for the pharmaceutical industry (Liu, Wen-Bo et al., 2009).
Synthetic Methodologies
The exploration of fluoride-free cyanation of alkyl halides and sulfonates represents a significant advancement in synthetic organic chemistry, providing a more environmentally benign alternative to traditional cyanation methods. This method's application to various alkyl halides underscores the versatility and efficiency of modern synthetic techniques (Yabe, Osamu et al., 2009).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S2/c18-16-5-3-14(4-6-16)13-24(20,21)19(10-15-7-9-23-12-15)11-17-2-1-8-22-17/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESPJAIEVQIADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.